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Compound of Interest

Compound Name: Cyclopropane, 1,1-diethenyl-

Cat. No.: B095174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive guide to utilizing Density Functional Theory (DFT) for

the investigation of divinylcyclopropane rearrangements, a critical reaction in organic synthesis

and drug development for the formation of seven-membered rings.

Introduction to Divinylcyclopropane
Rearrangements
The divinylcyclopropane rearrangement is a thermally induced intramolecular isomerization that

converts a cis-1,2-divinylcyclopropane to a cyclohepta-1,4-diene. This[1][1]-sigmatropic

rearrangement, a variation of the Cope rearrangement, is of significant interest due to its

stereospecificity and its utility in the synthesis of complex molecular architectures found in

natural products and pharmaceuticals. The reaction proceeds through a boat-like transition

state, a key feature that distinguishes it from the chair-like transition state typically favored in

acyclic Cope rearrangements.[2][3] DFT methods have proven invaluable in elucidating the

mechanistic details, predicting reaction barriers, and understanding the influence of

substituents on this transformation.
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A variety of DFT functionals and basis sets have been successfully applied to study the

divinylcyclopropane rearrangement. The choice of method often represents a balance between

computational cost and accuracy.

Functionals:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used and has

been shown to provide reliable geometries and reasonable activation energies for the

divinylcyclopropane rearrangement.[4][5] It is a good starting point for most investigations.

M06-2X (Minnesota Functional): This meta-hybrid GGA functional is highly recommended for

studies of pericyclic reactions, including the divinylcyclopropane rearrangement.[1][6] It often

provides more accurate barrier heights and reaction energies compared to B3LYP.

BP86 (Becke-Perdew 86): This GGA functional is particularly noted for yielding accurate

geometric structures of reactants, transition states, and products.[1][6] A common strategy is

to optimize geometries with BP86 and then perform single-point energy calculations with a

more accurate functional like M06-2X.

Basis Sets:

6-31G* (or 6-31G(d)): This Pople-style basis set is a good starting point for geometry

optimizations and frequency calculations, offering a reasonable compromise between

accuracy and computational expense.[4][5]

6-311++G(d,p): For higher accuracy in energy calculations, this larger basis set, which

includes diffuse functions and polarization functions on all atoms, is recommended.

cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): For benchmark-quality

calculations, Dunning's correlation-consistent basis sets are a good choice.

Data Presentation: Calculated Energetic Parameters
The following tables summarize representative quantitative data from DFT studies on the cis-

divinylcyclopropane rearrangement. These values can serve as a benchmark for new

computational studies.
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Table 1: Calculated Activation and Reaction Energies (kcal/mol)

Functional/Basis
Set

Activation Energy
(ΔE‡)

Reaction Energy
(ΔErxn)

Reference

B3LYP/6-31G 19.7 -20.1 [2][3]

UB3LYP/6-31G 20.3 -20.1 [7]

Table 2: Comparison of Energetics for Cope Rearrangements of cis-Divinyl-

heterocyclopropanes

Reactant
Activation Barrier
(kcal/mol) at (U)B3LYP/6-
31G

Reaction Exothermicity
(kcal/mol) at (U)B3LYP/6-
31G

cis-1,2-Divinylcyclopropane 19.7 -20.1

cis-2,3-Divinylaziridine 21.8 -29.0

cis-2,3-Divinyloxirane 25.1 -24.8

cis-2,3-Divinylphosphirane 30.6 -17.8

cis-2,3-Divinylthiirane 33.0 -12.8

Data adapted from J. Org. Chem. 2005, 70, 15, 6018–6026.[4][5]

Experimental Protocols: A Step-by-Step
Computational Workflow
This section outlines a detailed protocol for studying the divinylcyclopropane rearrangement

using DFT, with a focus on the Gaussian software package, a widely used tool in computational

chemistry.

Software:

Gaussian: For performing the core DFT calculations.
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GaussView: For building molecules, setting up calculations, and visualizing results.

ORCA, ADF, PySCF: Alternative powerful software packages for DFT calculations.

Protocol:

Geometry Optimization of Reactant and Product:

Build the 3D structures of cis-divinylcyclopropane and cyclohepta-1,4-diene.

Perform a geometry optimization and frequency calculation for each structure.

Example Gaussian Input:

Verify that the optimizations have converged and that there are no imaginary frequencies,

confirming they are true minima on the potential energy surface.

Transition State (TS) Search:

The most critical step is locating the transition state connecting the reactant and product.

Method 1: Synchronous Transit-Guided Quasi-Newton (STQN) Method (Opt=QST2 or

QST3)

This method is highly effective when you have good initial structures for the reactant

and product.

QST2 requires only the reactant and product geometries.

QST3 requires the reactant, product, and an initial guess for the transition state

geometry.

Example Gaussian Input for QST2:

Note: The atom numbering must be identical in the reactant and product structures.

Method 2: Berny Optimization to a Transition State (Opt=TS)

This method requires a good initial guess of the transition state structure.
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It is often used to refine a structure obtained from a QST2/QST3 calculation or a relaxed

scan of the potential energy surface.

The calcfc keyword is recommended to calculate the initial force constants, which can

improve convergence.

Example Gaussian Input:

Verification of the Transition State:

A true transition state must have exactly one imaginary frequency.

Visualize the imaginary frequency to ensure it corresponds to the desired reaction

coordinate (the breaking and forming of the C-C bonds).

Intrinsic Reaction Coordinate (IRC) Calculation:

Perform an IRC calculation starting from the optimized transition state to confirm that it

connects the reactant and product minima.

Example Gaussian Input:

Calculation of Thermodynamic Properties:

Use the output from the frequency calculations to obtain zero-point vibrational energies

(ZPVE), thermal corrections to enthalpy, and Gibbs free energy.

The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition

state and the reactant.

The reaction energy (ΔGrxn) is the difference in Gibbs free energy between the product

and the reactant.

Visualization of Key Processes
Diagrams created using the DOT language to illustrate the rearrangement and computational

workflow.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


cis-Divinylcyclopropane Boat-like Transition State Cyclohepta-1,4-diene

Reactant TSΔG‡ Product 

Click to download full resolution via product page

Caption: The Cope rearrangement of cis-divinylcyclopropane proceeds through a boat-like

transition state.
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Caption: A typical computational workflow for studying the divinylcyclopropane rearrangement

using DFT.
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Caption: Logical relationships between computational choices and the resulting data in DFT

studies.

Experimental Validation
Computational results should ideally be validated against experimental data. For the

divinylcyclopropane rearrangement, key experimental observables for comparison include:

Activation Parameters: Experimentally determined activation enthalpies (ΔH‡) and activation

entropies (ΔS‡) from kinetic studies at different temperatures can be compared with

calculated values. The experimental activation energy for the parent cis-divinylcyclopropane

rearrangement is approximately 20 kcal/mol, which shows good agreement with DFT

calculations.[8]

Kinetic Isotope Effects (KIEs): Comparison of calculated and experimentally measured KIEs

can provide detailed insight into the transition state structure.

Product Ratios: For substituted divinylcyclopropanes, the regioselectivity and

stereoselectivity of the rearrangement can be compared with the relative energies of different

transition states and products calculated by DFT.
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The thermal rearrangement of trans-divinylcyclopropanes requires significantly higher

temperatures (around 200 °C) as they must first isomerize to the cis isomer.[2] This is in

contrast to the rearrangement of cis-divinylcyclopropanes, which can occur at or below room

temperature.[8] In some cases, the rearrangement can be catalyzed by transition metals, such

as Rhodium, allowing the reaction to proceed under milder conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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